molecular formula C6H7N5O2 B072925 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione CAS No. 1131-35-7

2-amino-1,5,7,8-tetrahydropteridine-4,6-dione

Cat. No.: B072925
CAS No.: 1131-35-7
M. Wt: 181.15 g/mol
InChI Key: JLRDKNBQJOODBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1,5,7,8-tetrahydropteridine-4,6-dione is a useful research compound. Its molecular formula is C6H7N5O2 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Effects on Nitric Oxide Production

Research has shown that derivatives of 4,6-Pteridinedione, specifically xanthopterin and isoxanthopterin, can influence nitric oxide (NO) production in cell lines. These compounds have been tested for their effects on NO production by RAW264.7 mouse macrophage cell lines, demonstrating a dose-dependent reduction in NO production. This suggests that 4,6-Pteridinedione derivatives could modulate physiological processes where NO plays a crucial role, including inflammation, cell proliferation, and potentially cancer development (Metzger et al., 2012).

Anticancer Properties

Additionally, these compounds exhibit cytotoxic effects on various cancer cell lines, including human mammary carcinoma MCF7 cells. A study reported dose-dependent cytotoxic effects of xanthopterin on Jurkat cells, indicating potential for these compounds as apoptosis-inducing agents in leukemia cells (Metzger et al., 2012).

Biosynthesis and Pharmacological Effects

4,6-Pteridinedione derivatives are crucial in the biosynthesis and functioning of tetrahydrobiopterin (BH4), an essential cofactor for enzymes involved in neurotransmitter synthesis, immune responses, and vasorelaxation. Studies highlight the regulatory mechanisms of BH4 biosynthesis and its pharmacological effects in various conditions, such as endothelial dysfunction and apoptosis of neuronal cells. These insights underscore the metabolic importance of 4,6-Pteridinedione derivatives in both health and disease (Werner-Felmayer et al., 2002).

Synthesis and Reactivity

Research into the synthesis and reactivity of 4,6-Pteridinedione derivatives has led to the development of new synthetic methods for pteridinediones with functionalized side chains. Such advancements contribute to the broader field of medicinal chemistry, allowing for the creation of novel compounds with potential therapeutic applications (Steinlin et al., 2008).

Biological Importance and Clinical Disorders

The broader family of pteridine derivatives, to which 4,6-Pteridinedione relates, plays a significant role in various biological processes. These compounds are involved in the biosynthesis of amino acids, nucleic acids, neurotransmitters, and nitrogen monoxides. Some pteridine derivatives are used in chemotherapy or as diagnostic tools for diseases, illustrating their clinical relevance and the importance of ongoing research in this area (Murata et al., 2007).

Properties

IUPAC Name

2-amino-3,5,7,8-tetrahydropteridine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H2,(H,9,12)(H4,7,8,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRDKNBQJOODBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150284
Record name 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-35-7
Record name 7,8-Dihydroxanthopterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.